molecular formula C19H18N2O2S2 B2407016 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 1421529-10-3

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone

Cat. No.: B2407016
CAS No.: 1421529-10-3
M. Wt: 370.49
InChI Key: GZNGLVOKQODPKZ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an azetidine ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then reacted with an azetidine derivative

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, while the azetidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-phenylethanone: Lacks the methylthio group, which may affect its biological activity.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and applications.

Uniqueness: The presence of the methylthio group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)21-11-14(12-21)23-19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGLVOKQODPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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